molecular formula C30H24CoF12N6P2 B1631860 Tris(2,2'-bipyridine)cobalt(II) Bis(hexafluorophosphate) CAS No. 79151-78-3

Tris(2,2'-bipyridine)cobalt(II) Bis(hexafluorophosphate)

Cat. No. B1631860
CAS RN: 79151-78-3
M. Wt: 817.4 g/mol
InChI Key: IDXASOGRZNYSPC-UHFFFAOYSA-N
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Description

Tris(2,2’-bipyridine)cobalt(II) Bis(hexafluorophosphate) is a compound with the molecular formula C30H24CoF12N6P2 and a molecular weight of 817.43 . It appears as a light yellow to brown solid . This compound is primarily used as a catalyst and finds wide applications in organic synthesis . It can be used in electrochemical reactions, photochemical reactions, and as a fluorescence probe . Additionally, it can also be used as a component in dye-sensitized solar cells .


Synthesis Analysis

The synthesis of Tris(2,2’-bipyridine)cobalt(II) Bis(hexafluorophosphate) involves reacting three equivalents of the bipyridine ligand with one equivalent of cobalt chloride hexahydrate in methanol at 55 °C for approximately 3 hours .


Molecular Structure Analysis

The tris(2,2’-bipyridine)cobalt(II) forms a dication that lies across a twofold rotation axis in the space group C2/c. The nitrogen atoms of the three bipyridine ligands form a distorted octahedron around the cobalt ion .


Chemical Reactions Analysis

The compound is known to participate in redox reactions. It has been used as a redox mediator in photosystem I-based biophotovoltaic devices .


Physical And Chemical Properties Analysis

Tris(2,2’-bipyridine)cobalt(II) Bis(hexafluorophosphate) is a solid at 20 degrees Celsius . It is light yellow to brown in color .

Scientific Research Applications

1. Electron Transfer and Metal-Ligand Bonding

Tris(2,2'-bipyridine)cobalt(II) is studied for its electron-transfer reactivity and metal-ligand bonding in various configurations. The compound shows significant differences in bond lengths and hydrogen bonding in its complexes, which are related to electron-transfer barriers (Szalda, Creutz, Mahajan, & Sutin, 1983).

2. Application in Dye-Sensitized Solar Cells

The use of tris(2,2'-bipyridine)cobalt(II)/(III) based polymer gel electrolyte in conjunction with organic carbazole dye in dye-sensitized solar cells (DSSC) has shown energy conversion efficiencies of up to 10% under various light intensities (Xiang, Huang, Bach, & Spiccia, 2013).

3. Enhancement of Hole-Transporting Material in Solar Cells

Novel cobalt complexes, including tris(2,2'-bipyridine)cobalt(III), have been synthesized and used as dopants to improve hole-transporting material in perovskite solar cells, enhancing power conversion efficiency significantly (Onozawa-Komatsuzaki et al., 2017).

4. Homogeneous Catalysis in Photoreduction of Water

This compound, in combination with ruthenium(II) macrocycle system, has been used in the homogeneous catalysis of the photoreduction of water by visible light, producing hydrogen with a quantum yield of up to 0.13 mol einstein^-1 (Brown, Brunschwig, Creutz, Endicott, & Sutin, 1979).

5. Polarographic Behavior Study

Investigation of the electrode processes of tris(2,2′-bipyridine)cobalt(II) and (III) in acetonitrile solutions provided insights into the reduction process of these complexes and their electrochemical properties (Tanaka & Sato, 1968).

6. Electrochromic Properties in Thin Films

The compound, when adsorbed on titanium dioxide coated electrodes, exhibits electrochromic properties, suggesting potential applications in smart windows or new types of displays (Rozman et al., 2017).

7. Photoisomerization Properties

Tris(bipyridine)cobalt complexes have been studied for their photoisomerization properties, providing valuable insights into the effects of azobenzene moieties and cobalt ions on isomerization (Yamaguchi et al., 2005).

8. Aqueous Dye-Sensitized Solar Cell Electrolytes

The application of this compound in aqueous electrolyte improved the efficiency of dye-sensitized solar cells, indicating its potential as a redox mediator for highly efficient solar cells (Xiang, Huang, Cheng, Bach, & Spiccia, 2013).

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation. It is also suspected of causing cancer . Safety precautions include avoiding handling until all safety precautions have been read and understood, obtaining special instructions before use, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

Future Directions

The compound has promising applications in therapy and imaging, as well as in dye-sensitized solar cells . Its use as a redox mediator in photosystem I-based biophotovoltaic devices suggests potential for the creation and improvement of low-cost, carbon-neutral energy production in the future .

properties

IUPAC Name

cobalt(2+);2-pyridin-2-ylpyridine;dihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H8N2.Co.2F6P/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;2*1-7(2,3,4,5)6/h3*1-8H;;;/q;;;+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXASOGRZNYSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24CoF12N6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2,2'-bipyridine)cobalt(II) Bis(hexafluorophosphate)

CAS RN

79151-78-3
Record name Tris(2,2'-bipyridine)cobalt(II) Bis(hexafluorophosphate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Ou, B Hu, S He, W Wang, Y Han - Solar Energy, 2020 - Elsevier
It is important to develop high-performance and low-cost Pt-free counter electrodes (CEs) for Co 2+ /Co 3+ -mediated dye-sensitized solar cells (DSSCs). Herein, transparent Cu 2−x Se…
Number of citations: 13 www.sciencedirect.com
X Zhang, L Chen, X Li, J Mao, W Wu… - Journal of Materials …, 2014 - pubs.rsc.org
Three D–A–π–A sensitizers (DOBT-IV to DOBT-VI) with N,N-diphenylthiophen-2-amine as the donor and bis(octyloxy)benzo-[c][1,2,5]thiadiazole (DOBT) as the auxiliary acceptor have …
Number of citations: 25 pubs.rsc.org
K Shimada, T Toyoda - Japanese Journal of Applied Physics, 2018 - iopscience.iop.org
In this study, a gold leaf 100 nm thin film is used as the counter electrode in dye-sensitized solar cells. The traditional method of hammering gold foil to obtain a thin gold leaf, which …
Number of citations: 9 iopscience.iop.org

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